Superior Muscarinic M1 Receptor Selectivity vs. Promethazine
Oxomemazine demonstrates a defined and quantifiable selectivity for the M1 muscarinic receptor subtype, exhibiting a 20-fold difference in binding affinity between M1 and M2 receptors. This is in contrast to promethazine, which binds to multiple muscarinic receptor subtypes (M1-M5) with high and non-selective affinity (Ki = 5.0–38 nM range), lacking a comparable selectivity window [1].
| Evidence Dimension | Muscarinic M1 vs. M2 receptor selectivity |
|---|---|
| Target Compound Data | Ki = 84 nM (M1); Ki = 1.65 μM (M2) |
| Comparator Or Baseline | Promethazine: High affinity for multiple muscarinic receptors (Ki = 5.0–38 nM), no reported M1/M2 selectivity window. |
| Quantified Difference | Oxomemazine: 20-fold M1/M2 selectivity. Promethazine: Non-selective, pan-muscarinic binding. |
| Conditions | Radioligand binding assays using recombinant human receptors or tissue preparations. |
Why This Matters
For research applications, this 20-fold selectivity profile makes oxomemazine a more suitable tool compound for dissecting M1-mediated physiological processes, whereas promethazine's broader activity introduces more confounding variables.
- [1] Kubo, N., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic Effects of Antihistamines: Quantitative Evaluation by Receptor-Binding Assay. Japanese Journal of Pharmacology, 43(3), 277-282. View Source
